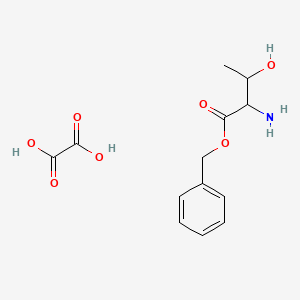
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron is a complex organometallic compound It features a central iron atom coordinated to two diphenylphosphanyl groups and a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron typically involves the following steps:
Formation of the Ligand: The diphenylphosphanylcyclopentyl ligand is synthesized by reacting cyclopentyl bromide with diphenylphosphine in the presence of a base such as sodium hydride.
Coordination to Iron: The ligand is then coordinated to an iron precursor, such as iron(II) chloride, in a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While the industrial production of this specific compound is not widely documented, similar organometallic compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions can occur, where the diphenylphosphanyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands, depending on the desired product.
Major Products Formed
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron has several scientific research applications:
Catalysis: It can act as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Wirkmechanismus
The mechanism by which Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron exerts its effects involves the coordination of the iron center to various substrates. This coordination can facilitate electron transfer, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Another iron-based organometallic compound with catalytic properties.
Ferrocene: A well-known iron compound with a sandwich structure, used in various applications including catalysis and materials science.
Uniqueness
Cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron is unique due to its specific ligand arrangement and the resulting electronic properties. This uniqueness makes it particularly effective in certain catalytic processes and potential therapeutic applications.
Eigenschaften
Molekularformel |
C36H42FeP2 |
|---|---|
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
cyclopentane;1-(2-diphenylphosphanylcyclopentyl)ethyl-diphenylphosphane;iron |
InChI |
InChI=1S/C31H32P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-13,15-22,25,30-31H,14,23-24H2,1H3;1-5H2; |
InChI-Schlüssel |
YJKNDFBUHDCTRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



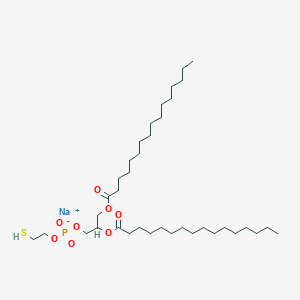
![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
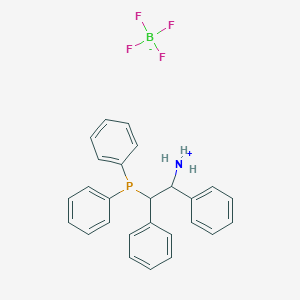
![4-[[(4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate](/img/structure/B13387330.png)

![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)

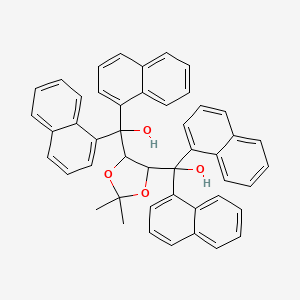
![5,9-Dimethyl-14-methylidene-6-(3-phenylprop-2-enoyloxy)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B13387338.png)
![2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13387339.png)
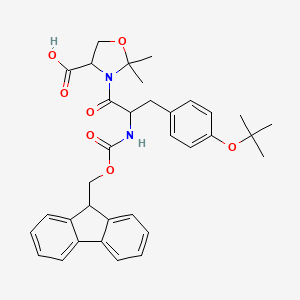
![(3,12-Diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl) acetate](/img/structure/B13387351.png)
